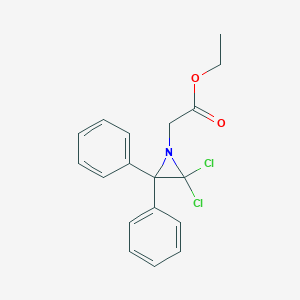
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the aziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate with appropriate reagents under controlled conditions. One common method involves the use of chloroform and ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate as starting materials . The reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the aziridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
Scientific Research Applications
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate: A closely related compound with similar chemical properties.
1-Aziridineacetic acid, 2,2-dichloro-3,3-diphenyl-, ethyl ester: Another compound with an aziridine ring and similar functional groups.
Properties
CAS No. |
195601-02-6 |
|---|---|
Molecular Formula |
C18H17Cl2NO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate |
InChI |
InChI=1S/C18H17Cl2NO2/c1-2-23-16(22)13-21-17(18(21,19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
BQGWOGZOBYQDQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
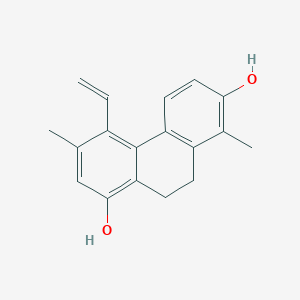
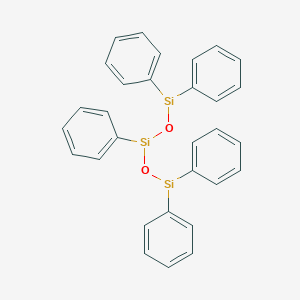
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
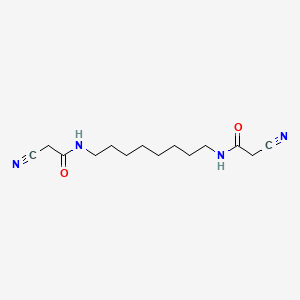
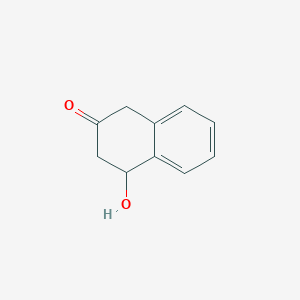

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
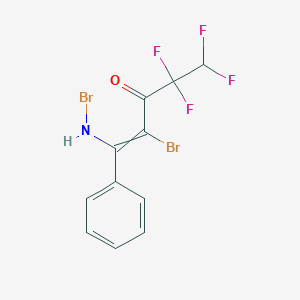
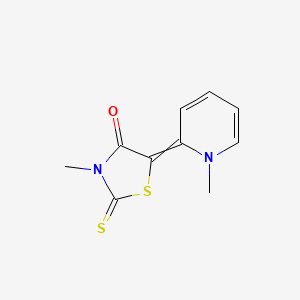


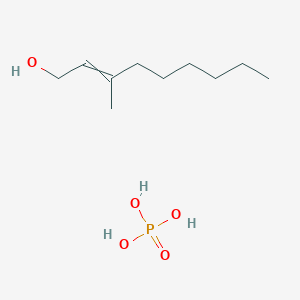
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
